molecular formula C10H13Cl B3181039 1-(chloromethyl)-2,3,4-trimethylbenzene CAS No. 51958-58-8

1-(chloromethyl)-2,3,4-trimethylbenzene

Cat. No.: B3181039
CAS No.: 51958-58-8
M. Wt: 168.66 g/mol
InChI Key: ABGVECYGBJQQQK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3,4-trimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where the methyl group is substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,4-trimethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3,4-trimethyltoluene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3,4-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzylic alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.

Major Products Formed:

    Substitution: Amines, ethers, and thioethers.

    Oxidation: Benzylic alcohols and carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-2,3,4-trimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2,3,4-trimethylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with nucleophilic sites in biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methylbenzene (Benzyl chloride): Similar in structure but lacks the additional methyl groups.

    1-(Chloromethyl)-3,5-dimethylbenzene: Similar but with different methyl group positioning.

Uniqueness: 1-(Chloromethyl)-2,3,4-trimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it valuable for specific synthetic applications where regioselectivity is crucial.

Properties

IUPAC Name

1-(chloromethyl)-2,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGVECYGBJQQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CCl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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